2,5-Distyrylpyrazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

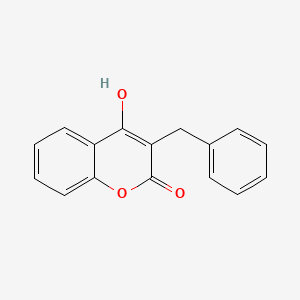

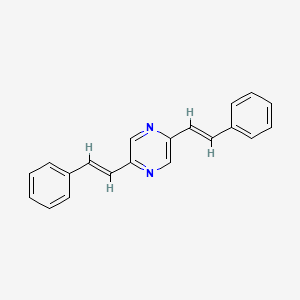

2,5-Distyrylpyrazine (DSP) is a photomechanical molecular crystal . It has photo-polymerizability in the crystalline state . The molecular formula of DSP is C20H16N2 .

Molecular Structure Analysis

DSP crystallizes in the orthorhombic system with cell dimensions of a=20.638, b=9.599, and c=7.655 Å, including four molecules in the unit cell . The molecules are not planar; the average plane of the pyrazine ring makes a dihedral angle of 12.09° with that of the benzene ring .Chemical Reactions Analysis

In the crystalline state, DSP has photo-polymerizability . The ethylenic double bonds approach each other at the shortest intermolecular distances of 3.939 Å . Therefore, the polymerization may occur between these double bonds to form a cyclobutane ring .Physical And Chemical Properties Analysis

DSP has a molecular weight of 284.35 . It has a melting point of 218-219 °C and a predicted boiling point of 441.3±45.0 °C . The predicted density of DSP is 1.173±0.06 g/cm3 .Scientific Research Applications

Photopolymerization in Crystalline State : DSP crystallizes in the orthorhombic system, with a non-planar molecular structure. The proximity of ethylenic double bonds in its crystalline form suggests potential for photopolymerization to form cyclobutane rings (Sasada, Shimanouchi, Nakanishi, & Hasegawa, 1971).

Photochemical Activity and Photoreactivity : DSP's photochemical activity, leading to oligomerization and high polymer formation through excitonic mechanisms, has been observed. The study of its single crystal spectra has contributed to understanding these processes (Peachey & Eckhardt, 1992).

Lattice Dynamics in Solid-State Reactions : Investigating the changes in intermolecular vibrations of DSP crystals during oligomerization has provided insights into the lattice dynamics and chemical pressure involved in solid-state reactions (Peachey & Eckhardt, 1993).

Formation of High Crystallinity Linear Polymers : Research has shown that DSP can polymerize into linear high polymers with extreme crystallinity under sunlight or ultraviolet light, suggesting potential applications in the development of novel polymers (Hasegawa, Suzuki, Suzuki, & Nakanishi, 1969).

Characterization of DSP Films : Vacuum-evaporated DSP films demonstrate unique properties like color change upon photoirradiation and high crystallinity, useful in understanding photopolymerization processes (Ueda & Ashida, 1990).

Molecular Spectroscopy Studies : Absorption and fluorescence spectroscopy of DSP has provided insights into its excited state properties, beneficial for understanding its photoreactivity (Williams & Janecka-Styrcz, 1980).

Photodepolymerization and Photoreactivity in Various Conditions : Research has demonstrated that DSP and related compounds exhibit photoreactivity in different conditions, including solution states and crystalline forms, with potential for photoreversible schemes (Suzuki, Tamaki, & Hasegawa, 1974).

Investigation of Oligomer Crystal Electronic Structure : The study of the electronic structure of DSP oligomer crystals aids in understanding the photoreaction mechanisms leading to macromolecule formation (Peachey & Eckhardt, 1994).

Mechanism of Action

A research group discovered that photoreactions in DSP crystals propagate from each of the crystal’s edges to its center . This edge-to-center propagation of the color change happens for two reasons: a surface effect, which makes reactivity extremely high at the edges of the crystal, and a cooperative effect, which also elevates reactivity for molecules whose neighbors have already changed color .

Future Directions

The discovery that DSP undergoes photochemical reactions differently, with the color change spreading from the crystal’s edges and propagating to its center, deviates from the conventional conception of photochemistry . This finding is significant for understanding the basic fundamental science of photoreactions . In the future, researchers would like to clarify the conditions necessary for this phenomenon .

properties

IUPAC Name |

2,5-bis[(E)-2-phenylethenyl]pyrazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N2/c1-3-7-17(8-4-1)11-13-19-15-22-20(16-21-19)14-12-18-9-5-2-6-10-18/h1-16H/b13-11+,14-12+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUIGGPOKWXIDNO-PHEQNACWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC2=CN=C(C=N2)C=CC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C2=CN=C(C=N2)/C=C/C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,5-Distyrylpyrazine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Oxabicyclo[3.1.0]hexane-2,3-diol,diacetate(8CI)](/img/no-structure.png)